molecular formula C12H17NO2 B15056666 2-(4-Methoxybenzyl)morpholine

2-(4-Methoxybenzyl)morpholine

Cat. No.: B15056666
M. Wt: 207.27 g/mol
InChI Key: OFXHUYLLJDWILQ-UHFFFAOYSA-N
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Description

2-(4-Methoxybenzyl)morpholine is an organic compound with the molecular formula C12H17NO2 It features a morpholine ring substituted with a 4-methoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxybenzyl)morpholine typically involves the reaction of morpholine with 4-methoxybenzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

Morpholine+4-Methoxybenzyl chlorideThis compound+HCl\text{Morpholine} + \text{4-Methoxybenzyl chloride} \rightarrow \text{this compound} + \text{HCl} Morpholine+4-Methoxybenzyl chloride→this compound+HCl

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Methoxybenzyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form a secondary amine.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of this compound secondary amine.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

2-(4-Methoxybenzyl)morpholine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Methoxybenzyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can act as a hydrogen bond acceptor, while the benzyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

  • 4-(2-Methoxybenzyl)morpholine
  • 4-(4-Morpholinyl(phenyl)methyl)morpholine
  • 4-(2-Hydroxypropyl)morpholine

Comparison: 2-(4-Methoxybenzyl)morpholine is unique due to the presence of the methoxy group on the benzyl ring, which can influence its reactivity and interaction with biological targets. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

2-[(4-methoxyphenyl)methyl]morpholine

InChI

InChI=1S/C12H17NO2/c1-14-11-4-2-10(3-5-11)8-12-9-13-6-7-15-12/h2-5,12-13H,6-9H2,1H3

InChI Key

OFXHUYLLJDWILQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2CNCCO2

Origin of Product

United States

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